molecular formula C15H9ClN2O4 B7534455 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid

Cat. No. B7534455
M. Wt: 316.69 g/mol
InChI Key: BWYSBMFTSCWXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPB is a heterocyclic compound that contains both a phthalazine and benzoic acid moiety. This compound has been synthesized using various methods and has been studied for its biological activities and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid is not fully understood. However, it has been suggested that 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid may exert its biological activities by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid. One potential area of research is the development of novel 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid and its potential applications in the field of medicine.

Synthesis Methods

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic acid in the presence of a dehydrating agent. The resulting product is then reduced to obtain 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid.

Scientific Research Applications

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

2-chloro-5-(1,4-dioxo-3H-phthalazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-12-6-5-8(7-11(12)15(21)22)18-14(20)10-4-2-1-3-9(10)13(19)17-18/h1-7H,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSBMFTSCWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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